3-Fluoro-O-methyl-D-tyrosine 3-Fluoro-O-methyl-D-tyrosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474941
InChI: InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1
SMILES: COC1=C(C=C(C=C1)CC(C(=O)O)N)F
Molecular Formula: C10H12FNO3
Molecular Weight: 213.21 g/mol

3-Fluoro-O-methyl-D-tyrosine

CAS No.:

Cat. No.: VC13474941

Molecular Formula: C10H12FNO3

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-O-methyl-D-tyrosine -

Specification

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
IUPAC Name (2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1
Standard InChI Key ZESXBIYTDJAZSP-MRVPVSSYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F
SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)F
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-fluoro-O-methyl-D-tyrosine is C₁₀H₁₂FNO₃, with a molecular weight of 213.21 g/mol. Key structural features include:

  • Fluorine substitution at the meta position (C3) of the phenyl ring, which enhances electronegativity and alters ring reactivity.

  • Methoxy group replacing the phenolic hydroxyl, increasing lipophilicity and metabolic stability.

  • D-configuration, which influences its interaction with chiral biological systems.

Table 1: Comparative Physicochemical Properties of Fluorinated Tyrosine Derivatives

Property3-Fluoro-O-methyl-D-tyrosine (Predicted)3-Fluoro-DL-tyrosine 6-[¹⁸F]-fluoro-L-m-tyrosine
Molecular FormulaC₁₀H₁₂FNO₃C₉H₁₀FNO₃C₉H₁₀FNO₃
Molecular Weight213.21 g/mol199.18 g/mol199.18 g/mol
Melting Point275–278°C (est.)280°C (dec.)N/A
Water SolubilityLow (lipophilic)28 g/LModerate
Key Functional Groups-F, -OCH₃-F, -OH-F, -OH

The methoxy group in 3-fluoro-O-methyl-D-tyrosine reduces hydrogen-bonding capacity compared to phenolic analogs, potentially enhancing blood-brain barrier penetration—a critical factor for neuroimaging agents .

Synthetic Routes and Precursor Development

The synthesis of 3-fluoro-O-methyl-D-tyrosine likely follows methodologies established for fluorinated tyrosine derivatives, involving electrophilic fluorination and protective group strategies.

Electrophilic Fluorination

A common approach for meta-fluorinated tyrosines involves iodination followed by fluorodestannylation. For example, Namavari et al. (1993) synthesized 6-[¹⁸F]-fluoro-L-m-tyrosine via stannyl precursor fluorination . Adapting this method:

  • Iodination: L-tyrosine is iodinated at the C3 position using iodine and silver trifluoroacetate.

  • Stannylation: The iodinated intermediate undergoes palladium-catalyzed stannylation with hexamethylditin.

  • Fluorination: Reaction with [¹⁸F]fluorine gas yields the fluorinated product.

  • Methylation: The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Enantiomeric Control

The D-configuration is achieved through chiral resolution or asymmetric synthesis. For instance, enzymatic resolution using acylases can separate racemic mixtures, though this adds complexity .

Yield Optimization

Biochemical and Biomedical Applications

Protein Engineering and Structural Studies

Fluorinated tyrosines are incorporated into proteins to study folding and stability. The fluorine atom’s small size and electronegativity minimally disrupt protein structure while providing a spectroscopic handle for NMR or X-ray crystallography . For example, 3-fluoro-DL-tyrosine has been used in β-galactosidase and bacteriorhodopsin studies to probe halogen-π interactions . The O-methyl variant may further stabilize proteins against oxidative degradation.

Case Study: LAT1-Mediated Tumor Targeting

In a 2024 study, ¹⁸F-FAMT demonstrated 92% specificity for malignant tumors versus benign lesions, attributed to LAT1 affinity . Similar principles apply to 3-fluoro-O-methyl-D-tyrosine, though its D-configuration may alter transporter recognition.

Enzyme Inhibition Studies

Fluorotyrosines inhibit enzymes like tyrosine aminotransferase (TAT), a key regulator of tyrosine catabolism. The O-methyl group in 3-fluoro-O-methyl-D-tyrosine likely enhances metabolic stability, prolonging inhibitory effects.

Challenges and Future Directions

Synthetic Accessibility

Multi-step syntheses and chiral purification remain bottlenecks. Automated radiosynthesizers, as used for ⁶⁸Ga-DOTATATE, could streamline production for clinical applications .

Pharmacokinetic Profiling

The D-enantiomer’s biodistribution and excretion pathways are understudied. Comparative studies with L-analogs are needed to assess brain penetration and tumor uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator